molecular formula C26H22ClN3O3S B2604019 2-[3'-(3-chlorophenyl)-2,4'-dioxo-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-1-yl]-N-(2,4-dimethylphenyl)acetamide CAS No. 894556-65-1

2-[3'-(3-chlorophenyl)-2,4'-dioxo-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-1-yl]-N-(2,4-dimethylphenyl)acetamide

Cat. No.: B2604019
CAS No.: 894556-65-1
M. Wt: 491.99
InChI Key: CIOZMUVLAAWIRA-UHFFFAOYSA-N
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Description

2-[3’-(3-chlorophenyl)-2,4’-dioxo-1,2-dihydrospiro[indole-3,2’-[1,3]thiazolidine]-1-yl]-N-(2,4-dimethylphenyl)acetamide is a complex organic compound with a unique spiro structure. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3’-(3-chlorophenyl)-2,4’-dioxo-1,2-dihydrospiro[indole-3,2’-[1,3]thiazolidine]-1-yl]-N-(2,4-dimethylphenyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the indole and thiazolidine precursors, followed by their coupling under specific conditions to form the spiro compound. Common reagents used in these reactions include chlorinated aromatic compounds, acylating agents, and various catalysts to facilitate the formation of the spiro linkage.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-efficiency reactors, precise temperature control, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[3’-(3-chlorophenyl)-2,4’-dioxo-1,2-dihydrospiro[indole-3,2’-[1,3]thiazolidine]-1-yl]-N-(2,4-dimethylphenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: Halogen atoms in the aromatic rings can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce alcohol derivatives.

Scientific Research Applications

2-[3’-(3-chlorophenyl)-2,4’-dioxo-1,2-dihydrospiro[indole-3,2’-[1,3]thiazolidine]-1-yl]-N-(2,4-dimethylphenyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[3’-(3-chlorophenyl)-2,4’-dioxo-1,2-dihydrospiro[indole-3,2’-[1,3]thiazolidine]-1-yl]-N-(2,4-dimethylphenyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-chlorobenzyl)-3’-(3,4-dichlorophenyl)spiro(2,3-dihydro-1H-indole-3,2’-thiazolidine)-2,4’-dione
  • 1-(2-chlorobenzyl)-3’-(3-trifluoromethylphenyl)spiro(2,3-dihydro-1H-indole-3,2’-thiazolidine)-2,4’-dione

Uniqueness

What sets 2-[3’-(3-chlorophenyl)-2,4’-dioxo-1,2-dihydrospiro[indole-3,2’-[1,3]thiazolidine]-1-yl]-N-(2,4-dimethylphenyl)acetamide apart is its specific spiro structure and the presence of both indole and thiazolidine moieties. This unique combination contributes to its distinct chemical properties and potential biological activities.

Properties

IUPAC Name

2-[3-(3-chlorophenyl)-2',4-dioxospiro[1,3-thiazolidine-2,3'-indole]-1'-yl]-N-(2,4-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22ClN3O3S/c1-16-10-11-21(17(2)12-16)28-23(31)14-29-22-9-4-3-8-20(22)26(25(29)33)30(24(32)15-34-26)19-7-5-6-18(27)13-19/h3-13H,14-15H2,1-2H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIOZMUVLAAWIRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CN2C3=CC=CC=C3C4(C2=O)N(C(=O)CS4)C5=CC(=CC=C5)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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